molecular formula C20H19ClN2O2 B2888070 methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1359417-28-9

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2888070
CAS No.: 1359417-28-9
M. Wt: 354.83
InChI Key: JDZLAQJMUNSYSC-UHFFFAOYSA-N
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Description

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Amination: The 4-position of the quinoline ring is then aminated using 4-isopropylaniline under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: Finally, the carboxylate group is introduced through esterification using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or the ester group.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or alcohols.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimalarial agent due to its structural similarity to chloroquine and other quinoline-based drugs.

    Biological Studies: It has been used in studies investigating the inhibition of specific enzymes and receptors, making it a valuable tool in biochemical research.

    Material Science: Quinoline derivatives, including this compound, have been studied for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activities.

    4-Aminoquinolines: A class of compounds with diverse pharmacological properties.

Uniqueness

methyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate stands out due to its specific substitution pattern, which may confer unique biological activities and therapeutic potential compared to other quinoline derivatives.

Properties

IUPAC Name

methyl 6-chloro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-12(2)13-4-7-15(8-5-13)22-18-11-19(20(24)25-3)23-17-9-6-14(21)10-16(17)18/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZLAQJMUNSYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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